molecular formula C6H12ClNO B14252937 Propanamide, 3-chloro-N-propyl- CAS No. 349097-95-6

Propanamide, 3-chloro-N-propyl-

Cat. No.: B14252937
CAS No.: 349097-95-6
M. Wt: 149.62 g/mol
InChI Key: BRFGDSCGJJURFB-UHFFFAOYSA-N
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Description

Propanamide, 3-chloro-N-propyl-, is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with a chlorine atom attached to the third carbon and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, 3-chloro-N-propyl-, can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

3-chloropropionyl chloride+propylaminePropanamide, 3-chloro-N-propyl-+HCl\text{3-chloropropionyl chloride} + \text{propylamine} \rightarrow \text{Propanamide, 3-chloro-N-propyl-} + \text{HCl} 3-chloropropionyl chloride+propylamine→Propanamide, 3-chloro-N-propyl-+HCl

Industrial Production Methods

In an industrial setting, the production of propanamide, 3-chloro-N-propyl-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-chloro-N-propyl-, undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

    Substitution: Various substituted amides.

    Reduction: 3-chloro-N-propylamine.

    Hydrolysis: Propanoic acid and propylamine.

Scientific Research Applications

Propanamide, 3-chloro-N-propyl-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanamide, 3-chloro-N-propyl-, involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: Lacks the chlorine and propyl groups, resulting in different chemical properties.

    3-Chloropropionamide: Similar structure but lacks the propyl group on the nitrogen atom.

    N-Propylacetamide: Contains a propyl group but differs in the acyl group attached to the nitrogen.

Properties

CAS No.

349097-95-6

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-chloro-N-propylpropanamide

InChI

InChI=1S/C6H12ClNO/c1-2-5-8-6(9)3-4-7/h2-5H2,1H3,(H,8,9)

InChI Key

BRFGDSCGJJURFB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCCl

Origin of Product

United States

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